molecular formula C13H13NO3 B11769025 2-Aminomethyl-5-phenyl-furan-3-carboxylic acid methyl ester

2-Aminomethyl-5-phenyl-furan-3-carboxylic acid methyl ester

Cat. No.: B11769025
M. Wt: 231.25 g/mol
InChI Key: CQBZEFRJWPAVQT-UHFFFAOYSA-N
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Description

2-Aminomethyl-5-phenyl-furan-3-carboxylic acid methyl ester is a chemical compound with the molecular formula C13H13NO3 It is known for its unique structure, which includes a furan ring substituted with an aminomethyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminomethyl-5-phenyl-furan-3-carboxylic acid methyl ester typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced through a Mannich reaction, where formaldehyde and a primary or secondary amine react with the furan ring.

    Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Large-scale production may also incorporate continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Aminomethyl-5-phenyl-furan-3-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is often used.

    Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the nitro group results in the corresponding amine.

Scientific Research Applications

2-Aminomethyl-5-phenyl-furan-3-carboxylic acid methyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Aminomethyl-5-phenyl-furan-3-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Aminomethyl-5-phenyl-furan-3-carboxylic acid: This compound lacks the methyl ester group but shares a similar core structure.

    5-Phenylfuran-3-carboxylic acid: This compound lacks the aminomethyl group but retains the furan and phenyl groups.

Uniqueness

2-Aminomethyl-5-phenyl-furan-3-carboxylic acid methyl ester is unique due to the presence of both the aminomethyl and methyl ester groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

methyl 2-(aminomethyl)-5-phenylfuran-3-carboxylate

InChI

InChI=1S/C13H13NO3/c1-16-13(15)10-7-11(17-12(10)8-14)9-5-3-2-4-6-9/h2-7H,8,14H2,1H3

InChI Key

CQBZEFRJWPAVQT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(OC(=C1)C2=CC=CC=C2)CN

Origin of Product

United States

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